3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine

HIV-1 Nucleoside Reverse Transcriptase Inhibitors Structure-Activity Relationship

3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine (CAS 127840-94-2) is a synthetic pyrimidine dideoxynucleoside analog. It is structurally characterized by a 3'-azido (-N3) group, a 2'-fluoro (-F) atom, and a 5-methyl substituent on the uracil base.

Molecular Formula C10H12FN5O4
Molecular Weight 285.23 g/mol
CAS No. 127840-94-2
Cat. No. B12787006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine
CAS127840-94-2
Molecular FormulaC10H12FN5O4
Molecular Weight285.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F
InChIInChI=1S/C10H12FN5O4/c1-4-2-16(10(19)13-8(4)18)9-6(11)7(14-15-12)5(3-17)20-9/h2,5-7,9,17H,3H2,1H3,(H,13,18,19)/t5-,6-,7-,9-/m1/s1
InChIKeyAVYGFRQPURLSLQ-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine (CAS 127840-94-2): A Dual-Modified Nucleoside for Antiviral SAR and Click Chemistry


3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine (CAS 127840-94-2) is a synthetic pyrimidine dideoxynucleoside analog. It is structurally characterized by a 3'-azido (-N3) group, a 2'-fluoro (-F) atom, and a 5-methyl substituent on the uracil base [1]. Originally synthesized as part of a medicinal chemistry program aiming to improve the therapeutic index beyond first-generation anti-HIV nucleosides like AZT, FLT, and D4T, the compound was found to have a distinct, and largely negative, antiviral profile that differentiates it from its active clinical analogs, while its azido group enables specific applications in click chemistry and next-generation sequencing [1].

Why AZT, FLT, or Other Standard 3'-Modified Nucleosides Cannot Substitute for 3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine


The specific combination of a 3'-azido and a 2'-fluoro modification creates a unique electronic and steric environment on the ribose ring, which is fundamentally different from that of singly modified nucleosides like zidovudine (AZT, 3'-azido) or alovudine (FLT, 3'-fluoro). This dual modification drastically alters substrate recognition by cellular kinases and viral polymerases, resulting in a divergent antiviral profile—most notably the complete ablation of anti-HIV-1 activity observed with the single modifications [1]. This distinct lack of bioactivity makes the compound unsuitable as an active pharmaceutical ingredient but invaluable as a tailored tool for applications requiring a non-antiviral, clickable chain terminator, a role that AZT or FLT cannot fulfill without retaining unwanted biological activity.

Quantitative Differentiation Evidence for 3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine


Direct Head-to-Head Comparison of Anti-HIV-1 Activity Versus AZT, FLT, and D4T

In a standardized in vitro cytopathic effect inhibition assay, compound 29 (3'-azido-2',3'-dideoxy-2'-fluoro-5-methyluridine) demonstrated no significant activity against HIV-1, in stark contrast to the potent nanomolar activity of the singly modified comparators AZT, FLT, and D4T [1]. This result identifies the 2'-fluoro modification as a critical liability that inactivates the anti-HIV pharmacophore.

HIV-1 Nucleoside Reverse Transcriptase Inhibitors Structure-Activity Relationship

Click Chemistry Functionality Differentiates from 3'-Fluoro and 3'-Hydroxy Analogs

The 3'-azido moiety acts as a bioorthogonal chemical handle, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for applications such as DNA library preparation in ClickSeq [1]. This chemical reactivity is entirely absent in close analogs like 2',3'-dideoxy-2'-fluoro-5-methyluridine (compound 37 in ), which lacks the azido group and therefore cannot be used for click-ligation. While 3'-azido-3'-deoxythymidine (AZT) also possesses an azido group, its potent antiviral activity and cytotoxic profile make it a less suitable tool where a biologically silent chain terminator is required.

Click Chemistry Bioconjugation Next-Generation Sequencing

Metabolic Stability Advantage of 2'-Fluoro Modification Over Non-Fluorinated 3'-Azido Analogs

The 2'-fluoro substituent is a well-established structural feature that increases resistance to phosphorolytic cleavage by thymidine phosphorylase, a primary metabolic degradation pathway for pyrimidine nucleosides . This inferred advantage differentiates the target compound from 3'-azido-2',3'-dideoxy-5-methyluridine, which lacks the 2'-fluorine and would be predicted to have higher susceptibility to enzymatic degradation, potentially reducing its effective concentration in long-term cellular assays.

Metabolic Stability Phosphorylase Resistance Nucleoside Analogue

Precision Application Scenarios for 3'-Azido-2',3'-dideoxy-2'-fluoro-5-methyluridine Based on Its Evidence-Based Differentiation


Negative Control for Structure-Activity Relationship (SAR) Studies of Nucleoside Reverse Transcriptase Inhibitors

The compound's documented lack of anti-HIV-1 activity, established through direct head-to-head comparison with potent NRTIs, makes it an ideal negative control for mechanistic studies [1]. Researchers can use it to validate assay sensitivity and confirm that observed antiviral effects in novel 3'-azido nucleoside analogs are not due to non-specific mechanisms but are dependent on the absence of the 2'-fluoro substituent.

A Biologically Silent, Clickable Chain Terminator for Next-Generation Sequencing (NGS)

For NGS library preparation methods like ClickSeq that require stochastic chain termination, this compound's 3'-azido group provides the necessary click-chemistry handle, while its documented lack of anti-HIV activity suggests a lower potential for biological interference compared to using AZT as a terminator [2]. The 2'-fluoro modification may offer added stability during the RT step.

Probe for Investigating the Role of 2'-Fluoro Substitution in Nucleoside Metabolism and Kinase Specificity

By comparing the phosphorylation kinetics and cellular metabolism of this compound with its non-fluorinated 3'-azido analog (3'-azido-2',3'-dideoxy-5-methyluridine) and with the clinically active FLT, researchers can dissect the specific contribution of the 2'-fluoro atom to substrate recognition by thymidine kinase and other activating enzymes, as inferred from class-level metabolic stability principles .

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